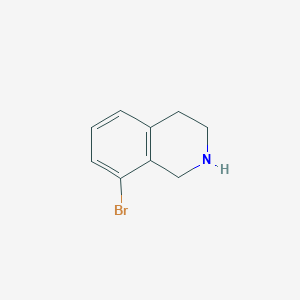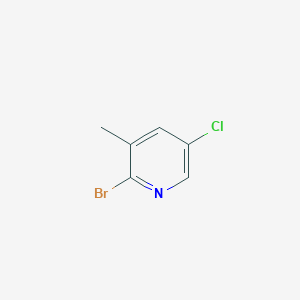
(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinolinemethanol compounds has been explored in the context of antimalarial agents. One such compound, alpha-(2-piperidyl)-2-(1-adamantyl)-6,8-dichloro-4-quinolinemethanol hydrochloride, was synthesized and biologically tested along with its O-acetyl and N-acetyl derivatives. The synthesis process encountered challenges with direct hydrogenation of the alpha-pyridyl ketone, which yielded low results. However, a novel procedure was developed that allowed for the formation of piperidyl quinolinemethanols in satisfactory yields .
Molecular Structure Analysis
In a related study, the molecular structure of a synthesized compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was confirmed through single crystal X-ray diffraction studies. The piperidine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. The structure is characterized by both inter and intramolecular hydrogen bonds, as well as C—Cl···π and π···π interactions. These findings are supported by density functional theory calculations, which optimize the structural coordinates and align with the experimental data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include substitution reactions. For instance, the synthesis of the dichloro-benzenesulfonyl-piperidin-4-yl compound involved a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride. The reactivity and interaction of molecules in such reactions can be further understood through Hirshfeld surface analysis and three-dimensional energy framework analysis, which quantify the intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are multifaceted. The crystal structure of the dichloro-benzenesulfonyl-piperidin-4-yl compound is stabilized by various interactions and is stable in a temperature range of 20-170°C, as revealed by thermogravimetric analysis. The electronic properties, such as the HOMO-LUMO energy gap and other electronic parameters, were evaluated to understand the reactivity of the molecule. Additionally, molecular electrostatic potential maps were used to identify reactive sites on the molecular surface .
Applications De Recherche Scientifique
Anti-Tubercular Activities
Mefloquine derivatives, including compounds structurally similar to (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride, exhibit significant anti-tubercular activities. These activities are demonstrated through their minimum inhibitory concentrations (MIC) against M. tuberculosis, offering a potential avenue for treating tuberculosis. The structural analysis of these derivatives, including crystal structure investigations, provides insights into their interaction mechanisms and efficacy against tuberculosis strains (Wardell, Souza, Wardell, & Lourenço, 2011).
Antimalarial Agents
Compounds based on the mefloquine structure, such as this compound, have been studied for their antimalarial properties. The synthesis of novel quinoline derivatives has shown promising anti-Plasmodium falciparum activity, suggesting their potential as antimalarial agents. The exploration of their structure-activity relationships further underscores their importance in developing new therapies for malaria, especially in the face of drug-resistant strains (da Silva et al., 2019).
Metal Ion Interactions
The interaction of mefloquine derivatives with metal ions has been an area of interest, providing a foundation for understanding the complex chemistry involving this compound. Studies on copper(II) coordination chemistry with quinaldinates and secondary amines reveal complex formation mechanisms, highlighting the derivative's potential in synthesizing metal complexes with specific properties (Modec, Podjed, & Lah, 2020).
Propriétés
IUPAC Name |
(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESWYMRNZNDGBX-XRZFDKQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459293 |
Source


|
| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58560-52-4 |
Source


|
| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

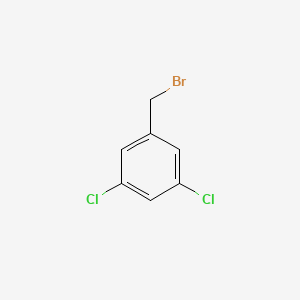
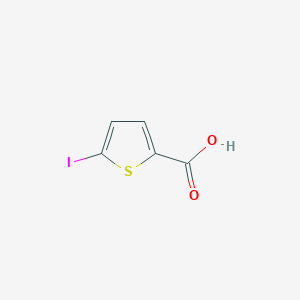

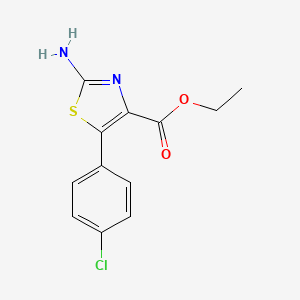

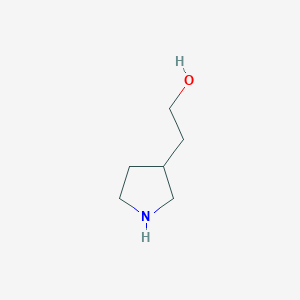
![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)
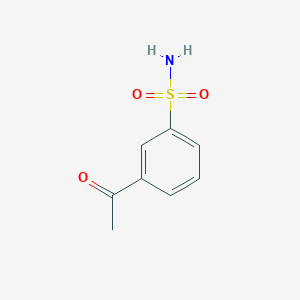
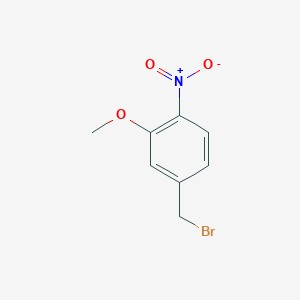

![Pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B1338638.png)
